![molecular formula C22H35N3O12 B2739254 N,N,N'-trimethyl-N'-4-piperidinyl-1,2-ethanediamine tri[(2Z)-2-butenedioate] CAS No. 1559122-13-2](/img/structure/B2739254.png)
N,N,N'-trimethyl-N'-4-piperidinyl-1,2-ethanediamine tri[(2Z)-2-butenedioate]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N,N,N’-trimethyl-N’-4-piperidinyl-1,2-ethanediamine tri[(2Z)-2-butenedioate]” is a chemical compound with the CAS Number: 1559122-13-2 . It has a molecular weight of 533.53 and its IUPAC name is N1,N1,N2-trimethyl-N2-(piperidin-4-yl)ethane-1,2-diamine trimaleate . The compound is typically stored at room temperature and is available in solid form .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the linear formula: C10 H23 N3 . 3 C4 H4 O4 . The InChI code for this compound is 1S/C10H23N3.3C4H4O4/c1-12(2)8-9-13(3)10-4-6-11-7-5-10;35-3(6)1-2-4(7)8/h10-11H,4-9H2,1-3H3;31-2H, (H,5,6) (H,7,8)/b;3*2-1- .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The compound’s molecular weight is 533.53 .Applications De Recherche Scientifique
Inhibition of Blood Platelet Aggregation
A study on compounds including variations of piperidinyl-ethanones and ethanols highlighted their potential in inhibiting ADP-induced aggregation of blood platelets. This research might offer pathways to novel therapeutic agents targeting conditions related to blood platelets aggregation (Grisar et al., 1976).
Polymerization Processes
Research on the mechanisms of Michael addition polymerizations of different trifunctional amines with diacrylates, including amines similar in structure to N,N,N'-trimethyl-N'-4-piperidinyl-1,2-ethanediamine, has shed light on the formation of polymers with potential applications in various industries (Wu et al., 2004).
Synthesis and Characterization of Complexes
The synthesis and characterization of complexes involving triorganotin(IV) halides and nitrogen-containing ligands, such as piperazine, demonstrate the versatility of these compounds in forming adducts with potential applications in materials science and catalysis (Siddiqi et al., 1982).
Degradable Poly(β-amino esters)
The synthesis and characterization of poly(β-aminoesters) via the addition of amines to diacrylates have been explored for their hydrolytic degradation into biocompatible products. These findings have implications for the development of biodegradable polymers for medical applications (Lynn & Langer, 2000).
Molecular and Electronic Structures
Investigations into the molecular and electronic structures of complexes containing nitrogen-donor ligands have contributed to a deeper understanding of their electronic properties and potential applications in electronic materials and devices (Chłopek et al., 2005).
Synthesis of Hexahydropyrimidines
The reactions of 2-trichloromethylchromones with trimethylenediamine leading to the formation of hexahydropyrimidines illustrate the utility of these reactions in synthesizing complex nitrogen-containing heterocycles, which could have applications in pharmaceuticals and agrochemicals (Sosnovskikh & Kutsenko, 1999).
Propriétés
IUPAC Name |
(Z)-but-2-enedioic acid;N,N,N'-trimethyl-N'-piperidin-4-ylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23N3.3C4H4O4/c1-12(2)8-9-13(3)10-4-6-11-7-5-10;3*5-3(6)1-2-4(7)8/h10-11H,4-9H2,1-3H3;3*1-2H,(H,5,6)(H,7,8)/b;3*2-1- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQUHWONAGAIWIV-UKFGXMPHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)C1CCNCC1.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCN(C1CCNCC1)C)C.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35N3O12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N,N'-trimethyl-N'-4-piperidinyl-1,2-ethanediamine tri[(2Z)-2-butenedioate] | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2739173.png)
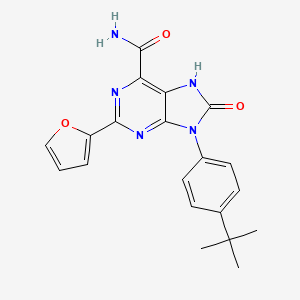
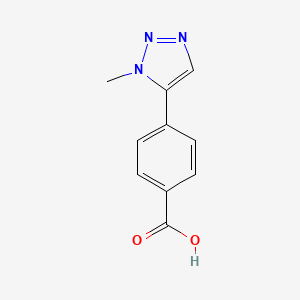

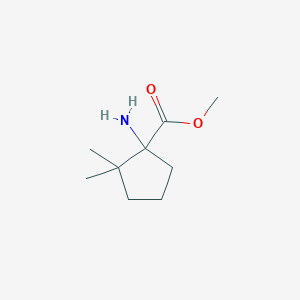
![5-(4-Chlorophenyl)-3-{[(4-methylphenyl)sulfanyl]methyl}isoxazole](/img/structure/B2739178.png)
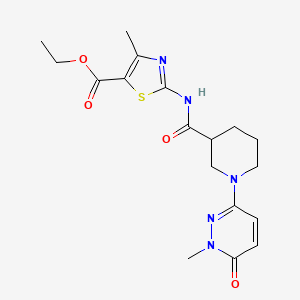
![2-(3,4-Dichlorophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2739181.png)
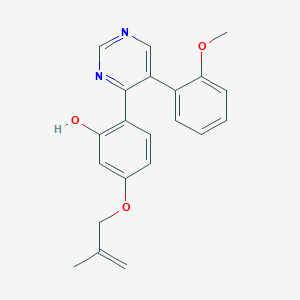
![N-(4-methoxyphenyl)-3-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2739183.png)


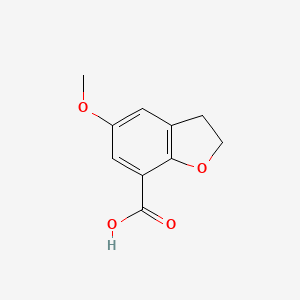
![Bicyclo[3.2.0]heptan-6-ylmethanamine hydrochloride](/img/structure/B2739194.png)